[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Description
This compound features a carbamoyl group linked to a 4-bromophenyl moiety and an acetoxy ester bonded to a 3-methoxyphenyl group. Its molecular formula is C₁₇H₁₅BrNO₄, with a molecular weight of 391.22 g/mol.
Properties
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-4-2-3-12(9-15)10-17(21)23-11-16(20)19-14-7-5-13(18)6-8-14/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJHMVAEQDGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the carbonyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Aromatic Rings
Compound A : (4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS 380341-99-1)
- Formula : C₁₅H₁₂BrClO₃
- Key Differences: Replaces the 3-methoxyphenyl group with a 4-chlorophenoxy chain.
- Impact: Chlorine’s higher electronegativity (vs.
Compound B : {[(2-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-Bromophenyl)acetate (CAS 380179-44-2)
Halogen Substitution Effects
Compound C : [(4-Chlorophenyl)carbamoyl]methyl 2-(...)acetate ()
- Formula : C₁₉H₂₅ClN₂O₄S
- Key Differences : Chlorine replaces bromine on the phenyl ring.
- Impact: Bromine’s larger atomic radius (1.85 Å vs. However, chlorine’s higher electronegativity may improve solubility in polar solvents .
Functional Group Modifications
Compound D : Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)acetate (CAS 1131594-34-7)
- Formula: C₁₁H₁₄BrNO₃
- Key Differences: Amino group replaces the carbamoyl linkage.
- Impact: The basic amino group introduces pH-dependent solubility (e.g., protonation in acidic environments) and may enhance hydrogen bonding with biological targets .
Compound E : [2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-Trimethoxyphenyl)acetate
- Formula : C₂₀H₁₉BrO₆ (estimated)
- Key Differences : Trimethoxy substitution instead of a single methoxy group.
- Impact : Increased electron-donating effects from multiple methoxy groups could stabilize charge-transfer complexes but reduce metabolic stability due to higher susceptibility to oxidative demethylation .
Molecular Weight and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | 391.22 | 4-Br, 3-OCH₃, carbamoyl | 3.8 |
| Compound A | 367.61 | 4-Cl, phenoxy | 4.1 |
| Compound B | 391.24 | 2-OCH₃, carbamoyl | 3.5 |
| Compound D | 296.14 | 3-Br, 4-OCH₃, NH₂ | 2.9 |
| Compound E | 459.28 | 3,4,5-(OCH₃)₃, ketone | 4.5 |
*LogP values estimated via fragment-based methods.
Biological Activity
[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, combining a bromophenyl group, a methoxyphenyl group, and an acetate moiety, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-bromophenyl isocyanate with 2-(3-methoxyphenyl)acetic acid under controlled conditions to yield the desired carbamate ester. This method reflects standard procedures for synthesizing carbamates, emphasizing the importance of selecting appropriate precursors and reaction conditions to optimize yield and purity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation. For instance, resveratrol analogs have demonstrated significant anticancer properties, suggesting that this compound may also possess similar effects due to its structural analogies .
- Cholinesterase Inhibition : Studies on related carbamate compounds have reported moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain brominated derivatives have shown IC50 values comparable to established inhibitors like rivastigmine . This suggests a potential role for this compound in neuropharmacology.
The mechanism of action for this compound is likely multifaceted. Its structural components may interact with various biological pathways:
- Neurotransmitter Modulation : As a cholinesterase inhibitor, it may enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving synaptic transmission.
- Anticancer Pathways : The compound could induce apoptosis or inhibit cell cycle progression in cancer cells through pathways involving reactive oxygen species (ROS) or modulation of specific oncogenes .
Case Studies and Experimental Findings
- Anticancer Studies : A study investigating resveratrol analogs found that modifications to the phenolic structure significantly influenced their cytotoxicity against various cancer cell lines. The brominated phenyl group in this compound may enhance its anticancer efficacy by increasing lipophilicity and cellular uptake .
- Cholinesterase Inhibition : In vitro assays conducted on related compounds demonstrated significant inhibition of AChE activity with IC50 values ranging from 27.38 μM to 46.35 μM for various brominated derivatives. These findings suggest that this compound could exhibit similar inhibitory effects, warranting further investigation into its pharmacological potential .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
